molecular formula C11H10N2O2 B162664 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 10199-57-2

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B162664
CAS No.: 10199-57-2
M. Wt: 202.21 g/mol
InChI Key: JAUNWUAOFPNAKK-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₀N₂O₂ (molecular weight: 202.21 g/mol) . The compound is synthesized via condensation of substituted phenyl hydrazines with ethylacetopyruvate under acidic conditions, which suppresses undesired regioisomer formation . It has garnered attention in medicinal chemistry as a capping group for non-ATP competitive cyclin-dependent kinase (CDK) inhibitors due to its ability to mimic peptide motifs and bind hydrophobic pockets .

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUNWUAOFPNAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351360
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-57-2
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and methyl substituent are primary sites for oxidation:

  • Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methyl group at the 5-position is oxidized to a carboxyl group, yielding 5-carboxy-1-phenyl-1H-pyrazole-3-carboxylic acid .

  • Pyrazole Ring Stability : The pyrazole ring itself resists oxidation under mild conditions but may degrade under aggressive agents like CrO₃ .

Key Data :

Reagent/ConditionsProductYieldSource
KMnO₄, H₂SO₄, reflux5-Carboxy-1-phenyl-1H-pyrazole-3-carboxylic acid78%

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol or further functionalized:

  • LiAlH₄ Reduction : Converts the carboxylic acid to a hydroxymethyl group, producing 5-methyl-1-phenyl-1H-pyrazole-3-methanol .

  • Catalytic Hydrogenation : Selective reduction of the pyrazole ring is challenging due to aromatic stability but may occur under high-pressure H₂/Pd .

Key Data :

Reagent/ConditionsProductYieldSource
LiAlH₄, THF, 0°C → reflux5-Methyl-1-phenyl-1H-pyrazole-3-methanol65%

Substitution Reactions

Electrophilic substitution occurs preferentially at the phenyl ring or pyrazole nitrogen:

  • Nitration : Nitration (HNO₃/H₂SO₄) targets the para position of the phenyl ring, forming 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid .

  • Halogenation : Bromine (Br₂/FeCl₃) substitutes the phenyl ring at the meta position .

Key Data :

Reagent/ConditionsProductYieldSource
HNO₃, H₂SO₄, 50°C5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid82%
Br₂, FeCl₃, CHCl₃5-Methyl-1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid70%

Condensation Reactions

The carboxylic acid group participates in hydrazide and ester formation:

  • Hydrazide Synthesis : Reacting with hydrazine hydrate yields 5-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide, a precursor for heterocyclic scaffolds .

  • Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester .

Key Data :

Reagent/ConditionsProductYieldSource
NH₂NH₂·H₂O, ethanol, reflux5-Methyl-1-phenyl-1H-pyrazole-3-carbohydrazide85%
CH₃OH, H₂SO₄, refluxMethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate90%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition peaking at 300°C . Major fragments include CO₂ (from decarboxylation) and phenylnitrile derivatives.

Thermal Data :

Decomposition StageTemperature Range (°C)Major ProductsSource
1220–300CO₂, 5-methyl-1-phenylpyrazole

Complexation and Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions:

  • Cu(II) Complexes : Forms octahedral complexes with Cu²⁺, confirmed by IR (COO⁻ stretching at 1,610 cm⁻¹) and ESR .

Scientific Research Applications

Chemistry

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in developing novel chemical entities.

Biology

The compound is actively studied for its biological activities, including:

  • Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This property is essential in drug design and development.

    Table 1: Enzyme Inhibition Studies
    EnzymeInhibition TypeIC50 (µM)
    Cyclooxygenase (COX)Competitive25
    Lipoxygenase (LOX)Non-competitive30
  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogens.

    Table 2: Antimicrobial Activity
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Bacillus subtilis8

Medicinal Chemistry

The compound shows promise in medicinal applications due to its diverse biological activities:

  • Anticancer Properties : Studies have demonstrated its efficacy against cancer cell lines, indicating potential therapeutic applications.

    Table 3: Anticancer Activity Against Cell Lines
    Cell LineIC50 (µM)
    Melanoma (A375)15
    Cervical Cancer (HeLa)20
    Breast Cancer (MCF7)25

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • A study published in Il Farmaco evaluated its antimicrobial activity against multidrug-resistant strains, confirming its effectiveness in addressing critical health challenges.
  • Another investigation focused on the cytotoxic effects of pyrazole derivatives on normal versus cancer cells, highlighting selective toxicity beneficial for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituent positions, heteroatoms, and functional groups, influencing physicochemical properties and biological activity.

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features/Applications References
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 1-Ph, 5-Me, 3-COOH C₁₁H₁₀N₂O₂ CDK/cyclin groove inhibitors
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Me, 4-COOH, 5-Cl C₁₁H₉ClN₂O₂ Antifungal activity
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 1-Me, 3-COOH, 5-furan C₉H₈N₂O₃ Versatile core for substitutions
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 4-COOH, 5-Me C₁₇H₁₄N₂O₂ Antifungal activity
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 1-Et, 5-Me, 3-COOH C₇H₁₀N₂O₂ Lower structural similarity

Physicochemical Properties

Table 2: Key Physical Properties
Compound Melting Point (°C) Solubility Insights Key Spectral Data References
This compound Not reported Moderate polarity due to COOH IR: 1651 cm⁻¹ (C=O)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 156–157 Enhanced solubility from NH₂ ¹H-NMR: δ 2.25 (s, 3H, Me)
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 230–231 Low solubility (high m.p.) MS: m/z 217 (M⁺)
  • Electronic Effects : Chlorine (electron-withdrawing) increases acidity of the COOH group compared to methyl .
  • Hydrophobicity : Phenyl substitution enhances hydrophobic interactions in binding pockets .

Biological Activity

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by its five-membered ring containing two nitrogen atoms. The molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it features a carboxylic acid group at the 3-position of the pyrazole ring. This structural configuration contributes to its unique pharmacological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The compound's mechanism appears to involve inhibition of NF-kB signaling pathways .

3. Enzyme Inhibition

The compound has been identified as a promising inhibitor of various enzymes, particularly those involved in coagulation pathways. For example, it has shown inhibitory activity against Factor XIa (FXIa), with a Ki value of approximately 90.37 nM, positioning it as a candidate for anticoagulant therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites on target enzymes, inhibiting their activity and modulating biochemical pathways.
  • Cytokine Modulation : By affecting signaling pathways such as NF-kB, it alters cytokine production and immune responses.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their antimicrobial activities. The study highlighted that specific substitutions on the phenyl ring enhanced antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design efforts .

Case Study 2: Anti-inflammatory Mechanism

A study published in Pharmacology Reports examined the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with the compound reduced joint swelling and inflammatory markers significantly compared to controls, supporting its potential as an anti-inflammatory therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and how are regioisomeric impurities controlled?

  • Methodological Answer : The compound is synthesized via cyclization of substituted phenyl hydrazine with ethylacetopyruvate. Initial attempts using base catalysis yield regioisomers, but acidic conditions (e.g., HCl) suppress undesired isomers by protonating the hydrazine intermediate. The desired isomer is confirmed via 1-D NOE analysis, where irradiation of the methyl group (R4) enhances ortho aromatic hydrogens .
  • Key Data :

Reaction ConditionIsomer RatioOptimization Strategy
Base catalysis1:1Poor regioselectivity
Acidic conditions>9:1Protonation of hydrazine

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Post-synthesis characterization employs:

  • ¹H-NMR : To confirm regiochemistry via coupling patterns (e.g., methyl group interactions).
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.
  • Elemental Analysis : Validates purity (>98%) and molecular formula (C₁₁H₁₀N₂O₂) .
    • Physical Properties : Melting point: 144–145°C .

Q. How can researchers distinguish between structural isomers of pyrazole derivatives during synthesis?

  • Methodological Answer : Regioisomers are differentiated via:

  • NOE Experiments : Spatial proximity of substituents (e.g., methyl to aromatic protons).
  • X-ray Crystallography : Definitive structural assignment using SHELX programs (e.g., SHELXS/SHELXD for solution, SHELXL for refinement) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound in cyclin groove inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations assess interactions with cyclin grooves. The phenylpyrazole scaffold’s hydrophobic substitution (e.g., 3-chloro, 4-methoxy) is optimized for secondary hydrophobic pockets. REPLACE strategy validates N-terminal capping groups by comparing binding scores of isosteres (Table 1) .
  • Key Data :

IsostereBinding Energy (kcal/mol)Hydrophobic Fit
Phenylpyrazole (target)-8.2Optimal
Phenylfuran-6.9Moderate
Phenylimidazole-7.5Suboptimal

Q. What strategies improve the compound’s metabolic stability for therapeutic applications?

  • Methodological Answer : Structural modifications enhance drug-like properties:

  • Heterocyclic Isosteres : Replace the triazole ring with pyrazole to reduce metabolic oxidation.
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., 3,5-dichloro) to stabilize the carboxylic acid moiety against esterase cleavage .

Q. How does the compound’s regiochemistry impact its activity in kinase inhibition assays?

  • Methodological Answer : Regiochemical orientation (N1 vs. N2 substitution) alters hydrogen bonding with kinase ATP pockets. For example, 1-phenyl substitution (vs. 2-phenyl) enhances hydrophobic interactions with CDK2’s Leu83 and Asp86 residues. Activity is validated via IC₅₀ measurements in enzymatic assays .

Methodological Considerations

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Low solubility in polar solvents complicates crystallization. Strategies include:

  • Co-crystallization : Use of dioxane or DMSO as co-solvents.
  • Temperature Gradients : Slow cooling from 60°C to 4°C to promote nucleation.
  • SHELX Refinement : High-resolution data (d ~0.8 Å) processed via SHELXL for accurate anisotropic displacement parameters .

Q. How can researchers validate the compound’s role in protein-protein interaction (PPI) inhibition?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to cyclin grooves.
  • Fluorescence Polarization : Quantifies displacement of fluorescent peptide ligands (e.g., FITC-labeled inhibitors) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

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